molecular formula C5H9ClFNO B6166464 N-(3-fluoropropyl)-N-methylcarbamoyl chloride CAS No. 2285619-37-4

N-(3-fluoropropyl)-N-methylcarbamoyl chloride

Cat. No.: B6166464
CAS No.: 2285619-37-4
M. Wt: 153.6
InChI Key:
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Description

N-(3-fluoropropyl)-N-methylcarbamoyl chloride is an organic compound that features a fluorinated propyl group attached to a carbamoyl chloride moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluoropropyl)-N-methylcarbamoyl chloride typically involves the reaction of 3-fluoropropylamine with phosgene or a phosgene equivalent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent moisture from interfering with the reaction. The general reaction scheme is as follows:

3-fluoropropylamine+phosgeneN-(3-fluoropropyl)-N-methylcarbamoyl chloride\text{3-fluoropropylamine} + \text{phosgene} \rightarrow \text{this compound} 3-fluoropropylamine+phosgene→N-(3-fluoropropyl)-N-methylcarbamoyl chloride

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems can help in maintaining the purity and yield of the product.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluoropropyl)-N-methylcarbamoyl chloride can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols.

    Hydrolysis: In the presence of water, the compound can hydrolyze to form N-(3-fluoropropyl)-N-methylcarbamic acid.

    Reduction: The compound can be reduced to form the corresponding amine.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as amines, alcohols, or thiols in the presence of a base like triethylamine.

    Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Nucleophilic substitution: N-(3-fluoropropyl)-N-methylcarbamate derivatives.

    Hydrolysis: N-(3-fluoropropyl)-N-methylcarbamic acid.

    Reduction: N-(3-fluoropropyl)-N-methylamine.

Scientific Research Applications

N-(3-fluoropropyl)-N-methylcarbamoyl chloride has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.

    Medicinal Chemistry: The compound is explored for its potential use in the development of pharmaceuticals, particularly in the design of enzyme inhibitors and receptor modulators.

    Biological Studies: It is used in the study of biochemical pathways and mechanisms due to its ability to interact with biological molecules.

    Industrial Applications: The compound is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3-fluoropropyl)-N-methylcarbamoyl chloride involves its interaction with nucleophilic sites on biological molecules. The compound can form covalent bonds with amino acids in proteins, thereby modifying their function. This property is exploited in the design of enzyme inhibitors and other bioactive molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-fluoropropyl)-N-methylcarbamate
  • N-(3-fluoropropyl)-N-methylamine
  • N-(3-fluoropropyl)-N-methylcarbamic acid

Uniqueness

N-(3-fluoropropyl)-N-methylcarbamoyl chloride is unique due to the presence of both a fluorinated propyl group and a carbamoyl chloride moiety. This combination imparts distinct reactivity and properties, making it valuable in various chemical and biological applications.

Properties

CAS No.

2285619-37-4

Molecular Formula

C5H9ClFNO

Molecular Weight

153.6

Purity

95

Origin of Product

United States

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